molecular formula C17H15ClFNO3 B1241716 Flamprop-m-methyl CAS No. 63729-98-6

Flamprop-m-methyl

Cat. No.: B1241716
CAS No.: 63729-98-6
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-LLVKDONJSA-N
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Mechanism of Action

Target of Action

Flamprop-m-methyl primarily targets the microtubules in plant cells . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division.

Mode of Action

This compound interacts with its targets, the microtubules, by disturbing their orientation . This disturbance leads to defective spindle and phragmoblast structures, which are essential for cell division . The compound’s mode of action is similar to that of mitotic disrupter herbicides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell division process . The compound severely interferes with the orientation of spindle and phragmoblast microtubules, leading to defective structures. This interference hampers regular cell plate deposition in cytokinesis, a crucial step in cell division .

Pharmacokinetics

It’s known that when seedlings are root treated with 50 microm of this compound, cell division activity in meristematic root tip cells ceases within 4 hours . This suggests that the compound is rapidly taken up by the plant and exerts its effects quickly.

Result of Action

The result of this compound’s action is the inhibition of cell division in the treated plants . This is due to the disruption of microtubule orientation, which leads to defective spindle and phragmoblast structures, ultimately affecting cell division .

Action Environment

It’s important to note that the compound is toxic and should be handled with care to avoid contact with skin, eyes, or ingestion . It should also be stored and transported with appropriate protective measures, away from fire and flammable materials .

Biochemical Analysis

Biochemical Properties

Flamprop-m-methyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit cell elongation and division in target plants, primarily through its interaction with microtubules . This compound affects the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This interaction disrupts the normal process of mitosis, ultimately inhibiting plant growth.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts cell division activity in meristematic root tip cells, leading to cessation of cell division within a few hours of treatment . The compound severely disturbs the orientation of spindle and phragmoblast microtubules, resulting in defective spindle and phragmoblast structures . This disruption hampers regular cell plate deposition during cytokinesis, affecting overall cell function and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a mitotic disrupter herbicide with a new antimicrotubule mechanism of action . It affects the orientation of spindle and phragmoblast microtubules, possibly by minus-end microtubule disassembly . Unlike known microtubule disrupter herbicides, this compound does not inhibit tubulin polymerization to microtubules in vitro . Instead, it disrupts the organization of microtubules, leading to a loss of spindle organization and condensed chromosomes in a state of prometaphase or metaphase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is hydrolyzed to its biologically active form, flamprop, which then undergoes further conversion to a biologically inactive conjugate . This process affects the stability and degradation of the compound, influencing its long-term effects on cellular function. Studies have shown that this compound can persist in soil systems and has moderate toxicity to aquatic species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mammals, following oral administration, metabolism and elimination occur within four days . Acute oral toxicity studies have shown that the compound has an LD50 of 1210 mg/kg in rats and 720 mg/kg in mice . At higher doses, this compound can cause toxic or adverse effects, including inhibition of cell elongation and division in the stem .

Metabolic Pathways

This compound is involved in several metabolic pathways. In plants, it is hydrolyzed to the biologically active flamprop, which then undergoes conversion to a biologically inactive conjugate . This process involves various enzymes and cofactors that facilitate the hydrolysis and subsequent conversion of the compound. The metabolic pathways of this compound play a crucial role in determining its efficacy and persistence in the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through systemic absorption by leaves . The compound is translocated readily in the phloem of the leaves basipetally to the stem . This transport mechanism ensures that this compound reaches its target sites within the plant, where it exerts its herbicidal effects. The distribution of the compound within the plant is crucial for its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the microtubules of plant cells . The compound affects the orientation and organization of spindle and phragmoblast microtubules, leading to defective structures and disrupted cell division . This localization is essential for the compound’s activity and function, as it directly interacts with the microtubules to exert its herbicidal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flamprop-m-methyl is synthesized through a chemical reaction involving 2,4-dichlorophenoxyacetic acid and methanol under acidic conditions . The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Flamprop-m-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIGDFIUWJJEV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058445
Record name Flamprop-M-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63729-98-6
Record name Flamprop M-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63729-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop-M-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063729986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop-M-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLAMPROP-M-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP45R5QW9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Flamprop-M-Methyl exert its herbicidal effect?

A1: this compound is classified as a mitotic disrupter herbicide [, , ]. Unlike other herbicides in this class, it disrupts plant cell division through a unique mechanism. While it does not inhibit tubulin polymerization in vitro, as observed with other mitotic disrupters [], it significantly affects the orientation and organization of spindle and phragmoplast microtubules within the plant cell []. This disruption is thought to occur through the enhancement of minus-end microtubule disassembly [], leading to defective spindle and phragmoplast structures, ultimately halting cell division [].

Q2: Are there any known cases of resistance to this compound in weeds?

A2: While this compound was initially considered a low-risk herbicide in terms of resistance development due to its unique mode of action, a wild oat (Avena ludoviciana) population resistant to the herbicide was identified in Australia in 2001 []. This population, with no prior exposure to this compound, showed greater than 80% survival at the recommended application rate [], highlighting the potential for resistance development even with herbicides considered low-risk.

Q3: Which pasture grasses exhibit tolerance to this compound?

A3: Research indicates that established seedlings of phalaris (Phalaris aquatica), cocksfoot (Dactylis glomerata), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea) demonstrate some tolerance to this compound [, ]. While these species might experience initial phytotoxicity and yield reduction, they are expected to recover [, ]. Notably, wallaby grass (Austrodanthonia richardsonii) exhibits a higher level of tolerance to this compound compared to other grass species tested [, ].

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